3-(1H-Indol-2-YL)-1H-pyrazol-4-amine
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Overview
Description
3-(1H-Indol-2-YL)-1H-pyrazol-4-amine is a heterocyclic compound that combines the structural motifs of indole and pyrazole. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, while pyrazole is a five-membered ring containing two adjacent nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-2-YL)-1H-pyrazol-4-amine typically involves the construction of the indole and pyrazole rings followed by their coupling. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone . The final step involves coupling the indole and pyrazole rings, which can be achieved through various methods such as cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Indol-2-YL)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(1H-Indol-2-YL)-1H-pyrazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-Indol-2-YL)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indol-3-YL)-1H-pyrazol-4-amine: Similar structure but with the indole nitrogen at a different position.
3-(1H-Indol-2-YL)-1H-pyrazol-5-amine: Similar structure but with the amine group at a different position.
Uniqueness
3-(1H-Indol-2-YL)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
784193-36-8 |
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Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-(1H-indol-2-yl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C11H10N4/c12-8-6-13-15-11(8)10-5-7-3-1-2-4-9(7)14-10/h1-6,14H,12H2,(H,13,15) |
InChI Key |
TVLMZSGALPVODQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=C(C=NN3)N |
Origin of Product |
United States |
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